N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyrazole ring with a chromeno moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chromeno precursors under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization . The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[4,3-c]pyrazole: Known for its energetic properties.
N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: Studied for its antimicrobial activity.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring with a chromeno moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-22-21(25)20-15-12-28-16-6-4-3-5-14(16)19(15)23-24-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUOIJFIIYGDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3COC4=CC=CC=C4C3=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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